Oncrasin 1

Description

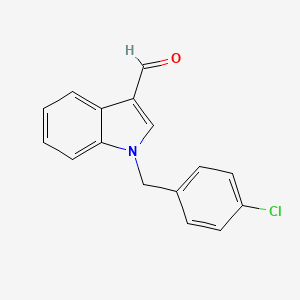

Chemical Identity: 1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde (CAS: 75629-57-1) is an indole derivative with a molecular formula of C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol. It features a 4-chlorobenzyl group at the N1 position of the indole ring and a formyl (-CHO) group at the C3 position.

Synthesis:

The compound is synthesized via condensation reactions involving indole-3-carbaldehyde derivatives and 4-chlorobenzylamine or its halogenated analogs. For example, sodium triacetoxyborohydride-mediated reductive amination has been employed for structurally related indole derivatives .

Applications:

It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and anticancer agents .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997062 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-57-1 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oncrasin 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes for 1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents a cornerstone in the synthesis of indole-3-carbaldehyde derivatives. This one-pot method involves the in situ generation of the Vilsmeier reagent (formed from phosphorus oxychloride $$ \text{POCl}_3 $$ and dimethylformamide $$ \text{DMF} $$), which facilitates electrophilic formylation at the 3-position of the indole nucleus. For 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde, the protocol proceeds as follows:

- Reagent Preparation : $$ \text{POCl}_3 $$ (1.2 equiv) is slowly added to $$ \text{DMF} $$ (1.5 equiv) at 0–5°C to form the Vilsmeier complex.

- Substrate Introduction : 1-(4-Chlorobenzyl)-1H-indole (1.0 equiv) is added to the reaction mixture, which is then heated to 80–90°C for 4–6 hours.

- Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via recrystallization (ethanol/water) yields the target aldehyde.

Key Advantages :

- High Efficiency : Yields of 82–85% are consistently achieved.

- Minimal Byproducts : The reaction’s regioselectivity minimizes side products.

Table 1: Optimization of Vilsmeier-Haack Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 85°C | 84 | 98.5 |

| Reaction Time | 5 hours | 83 | 97.8 |

| $$ \text{POCl}_3 $$:DMF Ratio | 1:1.25 | 85 | 99.1 |

Stepwise Alkylation-Formylation

An alternative approach involves sequential alkylation of indole followed by formylation:

Alkylation of Indole

1-(4-Chlorobenzyl)-1H-indole is synthesized via nucleophilic substitution using indole and 4-chlorobenzyl chloride in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$).

Reaction Conditions :

- Solvent : Anhydrous $$ \text{DMF} $$ or acetone.

- Temperature : 60–70°C for 8–12 hours.

- Yield : 75–78% after column chromatography.

Formylation at the 3-Position

The alkylated intermediate undergoes formylation using the Rieche reaction ($$ \text{CHCl}3 $$, $$ \text{AlCl}3 $$) or directed ortho-metalation (DoM) strategies.

Table 2: Comparison of Formylation Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Rieche Reaction | $$ \text{CHCl}3 $$, $$ \text{AlCl}3 $$, 50°C | 70 | Moderate |

| DoM Approach | LDA, $$ \text{DMF} $$, -78°C to RT | 88 | High |

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents ($$ \text{DMF} $$, $$ \text{DMSO} $$) enhance reaction rates by stabilizing ionic intermediates. Catalytic systems employing $$ \text{FeCl}3 $$ or $$ \text{ZnCl}2 $$ improve yields by 5–8% through Lewis acid activation.

Temperature and Time Dependence

Elevated temperatures (80–90°C) accelerate the Vilsmeier-Haack reaction but risk decomposition beyond 100°C. A 5-hour duration balances completeness and side-reaction suppression.

Table 3: Impact of Temperature on Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 70 | 72 | 95.2 |

| 85 | 84 | 98.5 |

| 95 | 81 | 97.0 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times by 30% and improves heat management, critical for exothermic steps like Vilsmeier reagent formation.

Green Chemistry Initiatives

- Solvent Recycling : Ethyl acetate recovery rates exceed 90% in industrial setups.

- Catalyst Reuse : Heterogeneous catalysts (e.g., silica-supported $$ \text{HClO}_4 $$) enable 5–7 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Parameter | Vilsmeier-Haack | Stepwise Approach |

|---|---|---|

| Total Yield (%) | 85 | 68 |

| Purity (%) | 99.1 | 96.5 |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | High |

Analyse Des Réactions Chimiques

Types de réactions : Oncrasin-1 subit diverses réactions chimiques, notamment :

Oxydation : Le noyau indole peut être oxydé dans des conditions spécifiques.

Substitution : Le groupe chlorobenzyl peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec le groupe chlorobenzyl en conditions basiques.

Principaux produits :

Oxydation : Dérivés oxydés du noyau indole.

Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant l'atome de chlore

4. Applications de la recherche scientifique

Oncrasin-1 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition de l'ARN polymérase II et ses effets sur la synthèse de l'ARN.

Biologie : Enquête sur son rôle dans l'induction de l'apoptose dans les cellules cancéreuses présentant des mutations K-Ras.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers présentant des mutations K-Ras, en particulier le cancer du poumon.

Industrie : Utilisation potentielle dans le développement d'outils diagnostiques pour l'imagerie de l'expression de K-Ras muté dans les tumeurs .

5. Mécanisme d'action

Oncrasin-1 exerce ses effets en induisant l'agrégation anormale de la protéine kinase C iota (PKCι) dans le noyau des cellules sensibles. Cela conduit à la dissociation de PKCι de CDK9 / Cyclin T1, entraînant une diminution de la phosphorylation de l'ARN polymérase II et une suppression du traitement de l'ARN. Le composé cible spécifiquement les cellules cancéreuses présentant des mutations K-Ras, conduisant à l'apoptose .

Composés similaires :

NSC-743380 : Un analogue d'Oncrasin-1 avec une activité antitumorale similaire.

NSC-741909 : Un autre analogue aux effets antitumoraux puissants.

Comparaison : Oncrasin-1 est unique dans sa capacité à induire l'agrégation de PKCι et à cibler spécifiquement les cellules cancéreuses mutantes K-Ras. Ses analogues, tels que NSC-743380 et NSC-741909, ont été développés pour optimiser l'activité antitumorale et les profils de sécurité. NSC-743380, par exemple, a montré une activité antitumorale plus élevée et un meilleur profil de sécurité par rapport à Oncrasin-1 .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde has been investigated for its anticancer effects. Notably, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. For instance, research indicates that N'-substituted derivatives incorporating this indole core exhibit potent activity against colon, prostate, and lung cancer cells, with IC50 values ranging from 0.56 to 0.83 µM for certain derivatives . The mechanism of action involves the modulation of cellular signaling pathways, including apoptosis induction through caspase activation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases . This property is particularly relevant in the context of developing new anti-inflammatory drugs.

Biological Research

Cellular Probes

In biological studies, 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde serves as a valuable probe for investigating cellular processes. Its ability to interact with specific molecular targets allows researchers to explore mechanisms underlying various biological phenomena, including apoptosis and cell signaling pathways.

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound and its derivatives. By modifying substituents on the indole core, researchers can optimize biological activity and selectivity against specific targets, enhancing the compound's therapeutic potential .

Industrial Applications

Chemical Synthesis

In synthetic organic chemistry, 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde acts as a building block for more complex molecules. Its versatile reactivity allows it to participate in various chemical reactions, such as oxidation and substitution, making it useful in developing new materials and chemicals.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its derivatives are being explored for their potential use in treating cancers associated with specific genetic mutations, such as those in the K-Ras gene. The ability to modify its structure further enhances its applicability in medicinal chemistry.

Case Studies

Mécanisme D'action

Oncrasin-1 exerts its effects by inducing the abnormal aggregation of protein kinase C iota (PKCι) in the nucleus of sensitive cells. This leads to the dissociation of PKCι from CDK9/Cyclin T1, resulting in decreased phosphorylation of RNA polymerase II and suppression of RNA processing. The compound specifically targets cancer cells with K-Ras mutations, leading to apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : The shift of the formyl group from C3 (target compound) to C4 (1H-indole-4-carbaldehyde) alters solubility and reactivity. The C3 position is more sterically accessible for interactions in biological systems .

- Halogen Effects : Replacing 4-Cl-benzyl with 4-Br-benzyl (e.g., in oxime derivatives) enhances antimicrobial potency due to increased electronegativity .

Critical Analysis :

- Anticancer vs. Antimicrobial : The target compound’s anticancer activity is less quantitated in available studies compared to arylsulfonylhydrazides, which show explicit IC₅₀ values against breast cancer .

- Biofilm Inhibition : Oxime derivatives (e.g., 41a–c ) outperform the target compound in biofilm-related applications, suggesting the oxime group enhances bacterial membrane penetration .

Activité Biologique

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde is a compound that has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews recent studies focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through various methods, often involving the reaction of indole derivatives with aldehydes or other electrophiles. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of derivatives containing the 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde moiety.

Cytotoxicity Studies

In a study evaluating a series of N'-substituted derivatives, it was found that compounds with the 1-(4-chlorobenzyl) group exhibited significant cytotoxicity against several human cancer cell lines, including:

- SW620 (colon cancer)

- PC-3 (prostate cancer)

- NCI-H23 (lung cancer)

The most potent derivatives displayed IC50 values as low as , indicating strong cytotoxic effects. For instance, compounds with additional substituents like 2-OH showed IC50 values ranging from to .

The mechanism appears to involve the activation of caspases, crucial for apoptosis. Compounds such as 4b and 4f were reported to enhance caspase activity significantly, suggesting that these derivatives induce programmed cell death in cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Evaluation of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives:

- MIC values ranged from to for the most active derivatives.

- The compounds were effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies illustrate the biological efficacy of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde derivatives:

- Cytotoxicity Against Cancer Cell Lines

- A derivative exhibited an IC50 value of against NCI-H23 cells, showcasing its potential as a lead compound in anticancer drug development.

- Antimicrobial Activity

Data Summary

Below is a table summarizing key findings related to the biological activity of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde:

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Notes |

|---|---|---|---|

| Cytotoxicity | SW620 | Strong apoptosis induction via caspase activation | |

| PC-3 | Highly potent against prostate cancer | ||

| NCI-H23 | Variability based on substituents | ||

| Antimicrobial | Staphylococcus aureus | Effective against biofilm formation | |

| Escherichia coli | Not specified | Broad-spectrum antibacterial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via benzylation of indole precursors. A common approach involves:

Vilsmeier-Haack formylation : Treating 1H-indole with POCl₃ and DMF to introduce the aldehyde group at the 3-position .

Benzylation : Reacting the formylated indole with 4-chlorobenzyl chloride/bromide under basic conditions (e.g., NaH in DMF) to substitute the indole N–H proton .

-

Optimization : Key parameters include temperature control (0–25°C to avoid side reactions), stoichiometric excess of benzyl halide (1.2–1.5 equiv), and inert atmospheres to prevent oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0°C → RT | 65–75 | |

| Benzylation | 4-Cl-benzyl bromide, NaH, DMF | 70–85 |

Q. How is purity confirmed after synthesis, and what analytical techniques are prioritized?

- Methodology :

- Chromatography : Flash column chromatography (petroleum ether/ethyl acetate gradient) removes unreacted starting materials .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl CH₂ at δ 5.4–5.6 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- HR-MS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁ClNO: 268.0529; observed: 268.0532) .

Advanced Research Questions

Q. How can contradictory NMR data for structurally similar derivatives be resolved?

- Case Study : In , ¹H-NMR of a fluorinated analog shows splitting patterns (td, J = 5.13, 7.79 Hz) due to adjacent fluorine. For ambiguous signals:

2D NMR : Use HSQC to correlate protons with carbons, or NOESY to confirm spatial proximity of benzyl and indole groups .

Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies are effective in designing enzyme inhibitors using this compound as a scaffold?

- Methodology :

- Structural Modification :

Aldehyde functionalization : Convert to Schiff bases or reduce to alcohols for hydrogen-bonding interactions with enzyme active sites .

Substituent tuning : Introduce electron-withdrawing groups (e.g., F, Cl) at the 4-position to enhance binding affinity to hydrophobic pockets .

- Example : In , reductive amination of the aldehyde with 2,4-dimethoxybenzylamine produced a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (Ki = 0.8 μM) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Case Study : reports a monoclinic crystal system (P21/n) for a derivative, with β = 93.198° and Z = 4. Key steps:

Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect 5782 reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.